molecular formula C11H8O B12864874 3H-Cyclopenta[B]benzofuran CAS No. 247-10-9

3H-Cyclopenta[B]benzofuran

Cat. No.: B12864874
CAS No.: 247-10-9
M. Wt: 156.18 g/mol
InChI Key: NZMBLYZNBJURLH-UHFFFAOYSA-N
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Description

3H-Cyclopenta[B]benzofuran is a heterocyclic compound that features a fused ring system consisting of a benzene ring and a cyclopentane ring fused to a furan ring

Synthetic Routes and Reaction Conditions:

    Oxidative Phenol-Enamine Cycloaddition: One of the primary methods for synthesizing this compound involves a hemin/t-butyl hydroperoxide (t-BuOOH)-catalyzed oxidative phenol-enamine formal [3 + 2] cycloaddition.

    Organocatalytic Intramolecular Double Cyclization: Another method involves an enantioselective organocatalytic strategy that combines Brønsted base and N-heterocyclic carbene catalysis.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hemin, t-BuOOH

    Reduction: Common reducing agents (e.g., hydrogen gas with a palladium catalyst)

    Substitution: Electrophiles (e.g., halogens, nitro groups)

Major Products:

    Oxidation: Oxidized derivatives of this compound

    Reduction: Reduced forms of the compound

    Substitution: Substituted derivatives with various functional groups

Scientific Research Applications

Pharmaceutical Applications

3H-Cyclopenta[B]benzofuran and its derivatives have been investigated for their biological activities, making them promising candidates in pharmaceutical research.

Anticancer Activity

Research indicates that derivatives of this compound exhibit potent cytotoxic effects against various cancer cell lines. For instance, compounds isolated from Aglaia species, such as silvestrol and episilvestrol, have shown significant growth inhibition against human cancer cell lines including HT-29, MCF-7, and NCI-H460, with over 90% inhibition observed at certain concentrations . This suggests the potential for these compounds to be developed into effective anticancer therapies.

Antimicrobial Properties

The compound has also been noted for its antimicrobial properties. Studies have shown that certain derivatives can inhibit the growth of pathogenic microorganisms, making them candidates for developing new antimicrobial agents .

Organic Synthesis Applications

This compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions.

Synthesis of Benzofuran Derivatives

Recent advancements in synthetic methodologies have utilized this compound as a precursor for synthesizing polysubstituted benzofuran derivatives through transition metal-catalyzed reactions. These methods provide efficient pathways to obtain enantioenriched products with high yields .

Reaction TypeYield (%)Enantiomeric Ratio
Chiral Rhodium-Promoted Carboamidation44-83Up to 98.5:1.5
Diastereoselective C–H Insertion>91:984% ee

Heteroannulation Reactions

The compound is also employed in heteroannulation reactions, which are crucial for constructing complex heterocyclic structures. A notable one-pot synthesis method has been developed that allows for the efficient formation of benzofuran systems, significantly reducing the time required compared to traditional multi-step processes .

Material Science Applications

This compound derivatives are being explored for their potential use in materials science due to their interesting physical and chemical properties.

Polymer Chemistry

The unique structural features of this compound make it suitable for incorporation into polymer matrices, potentially enhancing the thermal stability and mechanical properties of the resulting materials .

Case Study: Silvestrol and Episilvestrol

A study on silvestrol and episilvestrol derived from Aglaia species highlighted their isolation processes and biological activities. The compounds were found to exhibit significant cytotoxicity against multiple cancer cell lines, providing insights into their potential as therapeutic agents .

Case Study: Transition Metal-Catalyzed Synthesis

In another study focusing on transition metal-catalyzed reactions, researchers successfully synthesized various benzofuran derivatives from this compound using chiral catalysts, demonstrating high yields and selectivity . This showcases the compound's utility in developing complex organic molecules.

Mechanism of Action

The mechanism of action of 3H-Cyclopenta[B]benzofuran and its derivatives often involves the modulation of specific molecular targets and pathways. For example, the compound silvestrol, a derivative of this compound, has been shown to inhibit translation initiation by affecting the composition of the eukaryotic initiation factor (eIF) 4F complex. This inhibition leads to decreased proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: 3H-Cyclopenta[B]benzofuran stands out due to its versatile synthetic routes and the potential for high stereoselectivity in its derivatives. Its unique structural properties make it a valuable scaffold for the development of bioactive molecules and advanced materials.

Biological Activity

3H-Cyclopenta[B]benzofuran is a compound belonging to the class of cyclopentabenzofurans, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties. The information is derived from various studies, providing a comprehensive overview of its potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound consists of a fused cyclopentane and benzofuran ring system. This unique configuration contributes to its biological activity. The compound's specific interactions at the molecular level are crucial for its pharmacological effects.

Anticancer Activity

Several studies have investigated the anticancer properties of cyclopenta[B]benzofuran derivatives. For instance:

  • Ponapensin , a cyclopenta[b]benzopyran derivative, demonstrated significant NF-κB inhibitory activity with an IC50 value of 0.06 µM, outperforming the positive control rocaglamide (IC50 = 2.0 µM) in inhibiting cancer cell proliferation .
  • In a panel of human cancer cell lines, only one compound from the same family, E-volkendousin, exhibited cytotoxic effects with ED50 values ranging from 4.2 to 4.7 µg/mL against various cancer cells such as Lu1, LNCaP, and MCF-7 .

These findings suggest that cyclopenta[B]benzofuran derivatives could serve as promising candidates in cancer therapy, particularly through NF-κB pathway modulation.

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of cyclopenta[B]benzofuran derivatives:

  • A study evaluating various benzofuran derivatives found that some exhibited antimicrobial activity against Gram-positive bacteria and fungi, with minimum inhibitory concentrations (MIC) ranging from 100 to 200 µg/mL .
  • Specifically, compounds VI and III showed antifungal activity against Candida strains with MIC values around 100 µg/mL .

The antimicrobial properties suggest that these compounds could be explored further for developing new antibiotics or antifungal agents.

Anti-inflammatory Activity

The anti-inflammatory effects of cyclopenta[B]benzofurans have been linked to their ability to inhibit pathways such as NF-κB:

  • The inhibition of NF-κB is critical since this transcription factor regulates genes involved in inflammation and immune responses. Its chronic activation is associated with various diseases, including cancer and autoimmune disorders .

Table: Summary of Biological Activities

Compound NameActivity TypeIC50/ED50 (µM or µg/mL)Remarks
PonapensinAnticancer0.06 µMPotent NF-κB inhibitor
E-volkendousinAnticancerED50: 4.2 - 4.7 µg/mLCytotoxic against multiple cancer cell lines
Compound IIIAntimicrobialMIC: 100 µg/mLActive against Candida species
Compound VIAntimicrobialMIC: 100 µg/mLActive against Candida species

Properties

CAS No.

247-10-9

Molecular Formula

C11H8O

Molecular Weight

156.18 g/mol

IUPAC Name

3H-cyclopenta[b][1]benzofuran

InChI

InChI=1S/C11H8O/c1-2-6-10-8(4-1)9-5-3-7-11(9)12-10/h1-6H,7H2

InChI Key

NZMBLYZNBJURLH-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=C1OC3=CC=CC=C23

Origin of Product

United States

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